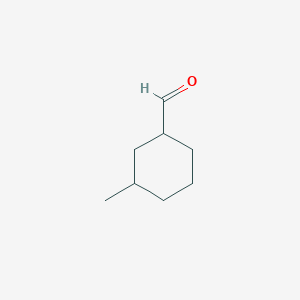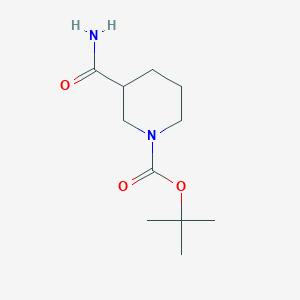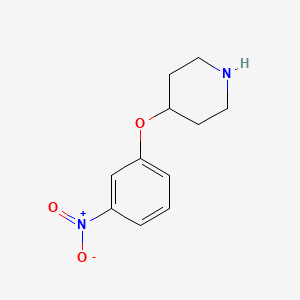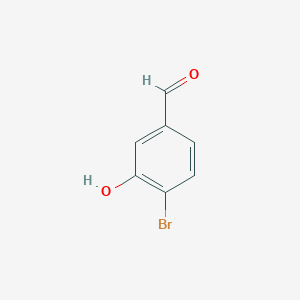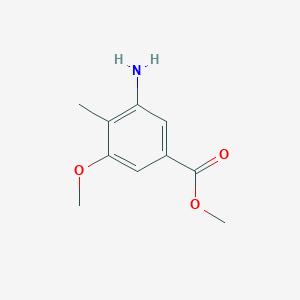
5-Amino-1H-indazol-3-ol
Vue d'ensemble
Description
5-Amino-1H-indazol-3-ol is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring
Mécanisme D'action
Target of Action
5-Amino-1H-indazol-3-ol, also known as 5-Amino-3-hydroxy(1H)indazole, is a derivative of indazole, a heterocyclic aromatic organic compound . The primary targets of this compound are believed to be tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades, and they play a vital role in regulating cellular functions such as cell growth, differentiation, metabolism, and apoptosis .
Mode of Action
The compound interacts with its targets by binding to the hinge region of tyrosine kinases . This interaction inhibits the activity of the kinases, thereby affecting the signal transduction cascades they regulate . The compound’s mode of action is primarily through the inhibition of these kinases, leading to changes in the cellular functions they control .
Biochemical Pathways
The biochemical pathways affected by this compound are those regulated by the tyrosine kinases it targets . These pathways include various signal transduction cascades involved in cellular functions such as cell growth, differentiation, metabolism, and apoptosis . The compound’s inhibition of tyrosine kinases disrupts these pathways, leading to downstream effects on these cellular functions .
Result of Action
The result of this compound’s action is the disruption of cellular functions regulated by the tyrosine kinases it targets . This includes effects on cell growth, differentiation, metabolism, and apoptosis . For example, the compound has been found to have promising inhibitory effects against human cancer cell lines .
Analyse Biochimique
Biochemical Properties
5-Amino-1H-indazol-3-ol plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme 5-lipoxygenase, where derivatives of indazol-3-ol have been shown to inhibit the oxidation of arachidonic acid . This inhibition is significant as it can modulate inflammatory responses. Additionally, this compound has been observed to interact with cyclo-oxygenase-2 (COX-2), inhibiting the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, derivatives of this compound have demonstrated significant antitumor activity by inhibiting cell growth and inducing apoptosis . For instance, this compound has been shown to affect the p53/MDM2 pathway, leading to cell cycle arrest and apoptosis in cancer cells . This compound also influences cell signaling pathways, gene expression, and cellular metabolism, making it a potent agent in cancer therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. For example, the compound’s interaction with 5-lipoxygenase and COX-2 results in the inhibition of inflammatory mediator production . Additionally, this compound has been shown to inhibit the Bcl2 family members, which are crucial regulators of apoptosis . These molecular interactions highlight the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that the compound remains stable under various conditions, maintaining its biological activity . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity . Understanding the dosage effects is essential for determining the compound’s therapeutic window and ensuring its safe use in clinical settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions include oxidation, reduction, and conjugation, which enhance the compound’s solubility and facilitate its excretion . The metabolic pathways of this compound are crucial for understanding its pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in various tissues . For instance, the compound’s affinity for certain transporters can affect its distribution in the liver, kidneys, and other organs . Understanding the transport and distribution mechanisms is vital for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence apoptotic pathways . The subcellular localization of the compound is essential for understanding its mechanism of action and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1H-indazol-3-ol can be achieved through various methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another method includes the Cu(OAc)2-catalyzed formation of N-N bonds using oxygen as the terminal oxidant . These methods typically yield good to excellent results with minimal byproducts.
Industrial Production Methods
Industrial production of this compound often employs transition metal-catalyzed reactions due to their efficiency and high yield. The use of catalysts such as copper acetate and silver nitrate in the presence of suitable oxidants is common in large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-1H-indazol-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl nitrite and reducing agents such as hydrazine . Reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to elevated levels depending on the desired reaction .
Major Products Formed
The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological activities and chemical properties .
Applications De Recherche Scientifique
5-Amino-1H-indazol-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-indazole: A basic indazole structure without the amino and hydroxyl groups.
2H-indazole: Another tautomeric form of indazole.
3-Amino-1H-indazole: Similar to 5-Amino-1H-indazol-3-ol but with the amino group at a different position.
Uniqueness
This compound is unique due to the presence of both amino and hydroxyl groups on the indazole ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in medicinal chemistry and industrial processes .
Propriétés
IUPAC Name |
5-amino-1,2-dihydroindazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c8-4-1-2-6-5(3-4)7(11)10-9-6/h1-3H,8H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFHVHYSJZHBMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30566184 | |
| Record name | 5-Amino-1,2-dihydro-3H-indazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30566184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89792-09-6 | |
| Record name | 5-Amino-1,2-dihydro-3H-indazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89792-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-1,2-dihydro-3H-indazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30566184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



